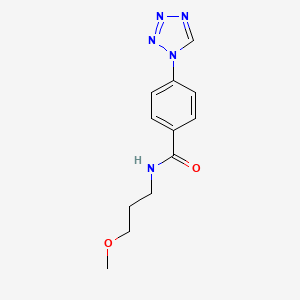![molecular formula C12H17N5O3 B5138074 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mécanisme D'action
The mechanism of action of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the inhibition of oxidative stress in cells. This compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to cell damage and death. By reducing ROS levels, this compound may have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the levels of ROS in cells, which can lead to cell damage and death. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have potential anti-cancer effects, although more research is needed to fully understand its potential in this area.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide in lab experiments include its well-established synthesis method and its potential therapeutic effects in a variety of diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects that could complicate data interpretation. Additionally, more research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are many future directions for research on 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. One direction is to further explore its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound in more detail. Additionally, researchers could investigate the potential of this compound in combination with other therapies for enhanced therapeutic effects. Overall, there is much potential for this compound in scientific research, and further studies are needed to fully understand its potential.
Conclusion:
In conclusion, 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. While there are advantages and limitations to using this compound in lab experiments, there is much potential for further research on its therapeutic effects in a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the reaction of 4-nitroaniline with piperazine in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to yield 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
Applications De Recherche Scientifique
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. Researchers have used this compound to study the effects of oxidative stress on cells, as well as its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c13-14-12(18)9-15-5-7-16(8-6-15)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9,13H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPIRXKCXAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)

![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)

![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)
